2,5-dichloro-4-(methoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,5-dichloro-4-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C7H4Cl2O2 . It is a derivative of benzoic acid, which is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, has been synthesized from dimethyl terephthalate in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process was successfully scaled up to approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two chlorine atoms and a methoxycarbonyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 191.011 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.Future Directions
Mechanism of Action
Target of Action
It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .
Biochemical Pathways
Inhibition of SGLT2 reduces glucose reabsorption, leading to the excretion of glucose in urine and a subsequent decrease in blood glucose levels .
Result of Action
SGLT2 inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dichloro-4-(methoxycarbonyl)benzoic acid involves the chlorination of 4-methoxycarbonylbenzoic acid followed by the introduction of a second chlorine atom at the 2-position. The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-methoxycarbonylbenzoic acid", "Phosphorus pentachloride (PCl5)", "Thionyl chloride (SOCl2)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: 4-methoxycarbonylbenzoic acid is reacted with PCl5 and SOCl2 to yield 2,5-dichloro-4-methoxycarbonylbenzoic acid.", "Step 2: The intermediate from step 1 is then reacted with chlorine gas in the presence of a catalyst to introduce a second chlorine atom at the 2-position, yielding 2,5-dichloro-4-(methoxycarbonyl)benzoic acid.", "Step 3: The final product is obtained by hydrolyzing the intermediate from step 2 with NaOH and HCl, followed by neutralization with water." ] } | |
CAS No. |
78079-32-0 |
Molecular Formula |
C9H6Cl2O4 |
Molecular Weight |
249 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.